molecular formula C5H7F3O3 B1334143 Ethyl 3,3,3-trifluoro-2-hydroxypropanoate CAS No. 94726-00-8

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B1334143
Key on ui cas rn: 94726-00-8
M. Wt: 172.1 g/mol
InChI Key: SWCOLXVCLKJGEA-UHFFFAOYSA-N
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Patent
US06815559B2

Procedure details

The step (b) of the present invention was conducted as follows. At first, 2.84 g of the crude product obtained by Example 1 (containing 16.07 mmol (1.00 eq.) of 3,3,3-trifluoro-2-hydroxypropionic acid) and 19.6 mg (0.20 mmol, 0.01 eq.) of 98% sulfuric acid were added to 20 ml of ethanol, followed by stirring for 43 hr with heating under reflux. The resulting reaction liquid itself was subjected to a vacuum distillation (52° C./3,500 Pa), thereby obtaining 1.87 g of white, needle-like crystals of ethyl 3,3,3-trifluoro-2-hydroxypropionate of the following formula 8. The yield was 68%. The obtained crude product (the white, needle-like crystals) was used in the following step (c) of Example 3 without conducting a further purification.
[Compound]
Name
crude product
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH:3]([OH:7])[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:15](O)[CH3:16]>>[F:1][C:2]([F:9])([F:8])[CH:3]([OH:7])[C:4]([O:6][CH2:15][CH3:16])=[O:5]

Inputs

Step One
Name
crude product
Quantity
2.84 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(=O)O)O)(F)F
Name
Quantity
19.6 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 43 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The resulting reaction liquid itself
DISTILLATION
Type
DISTILLATION
Details
was subjected to a vacuum distillation (52° C./3,500 Pa)

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
product
Smiles
FC(C(C(=O)OCC)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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